

An In-Depth Technical Guide to the Environmental Fate and Degradation of Desmedipham

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Compound of Interest		
Compound Name:	Desmedipham	
Cat. No.:	B1670296	Get Quote

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Introduction

Desmedipham, a selective post-emergence herbicide, is primarily utilized for the control of broadleaf weeds in sugar beet cultivation. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the core processes governing the environmental behavior of **Desmedipham**, including its degradation pathways in soil and water, mobility, and the methodologies used to study these phenomena.

Physicochemical Properties of Desmedipham

A foundational understanding of **Desmedipham**'s physicochemical properties is essential for interpreting its environmental behavior.



Property	Value	Reference
IUPAC Name	ethyl (3- phenylcarbamoyloxyphenyl)car bamate	
CAS Number	13684-56-5	
Molecular Formula	C16H16N2O4	
Molecular Weight	300.31 g/mol	[1]
Water Solubility	7 mg/L (at 20°C)	_
Vapor Pressure	4 x 10 ⁻⁹ Pa (at 25°C)	
Log Kow (Octanol-Water Partition Coefficient)	3.37	_
рКа	Does not dissociate	[2]

Environmental Fate and Degradation Pathways

Desmedipham is not considered persistent in the environment. Its dissipation is primarily driven by hydrolysis and microbial degradation in soil and water.[3]

Degradation in Soil

The primary degradation pathway for **Desmedipham** in soil is a combination of chemical hydrolysis and microbial metabolism. The main degradation products are ethyl-(3-hydroxyphenyl) carbamate (EHPC) and aniline, which are further mineralized to carbon dioxide by soil microorganisms.

Aerobic Soil Metabolism: Under aerobic conditions, **Desmedipham** degrades relatively quickly. A key study conducted in a German standard soil (Speyer 2.2) reported an aerobic soil metabolism half-life (DT50) of 8 days. In this study, the metabolite EHPC reached a maximum concentration of 4.5% of the applied **Desmedipham** after 14 days, and its concentration decreased to 0.9% by day 100, indicating its further degradation.

Table 1: Aerobic Soil Metabolism of **Desmedipham**



Parameter	Value	Soil Type	Reference
DT50	8 days	German Standard Soil (Speyer 2.2)	
Major Metabolites	Ethyl-(3- hydroxyphenyl) carbamate (EHPC), Aniline		-
EHPC Maximum Concentration	4.5% of applied parent at 14 days	German Standard Soil (Speyer 2.2)	

Degradation in Water

Hydrolysis: Hydrolysis is a major degradation pathway for **Desmedipham**, particularly in neutral to alkaline waters. The ester linkage in the **Desmedipham** molecule is susceptible to cleavage, yielding EHPC and aniline. The rate of hydrolysis is highly dependent on pH. At a pH of 7, the hydrolysis half-life is approximately 12 hours.

Table 2: Hydrolysis of **Desmedipham**

рН	Temperature (°C)	Half-life (DT50)	Reference
7	Not Specified	12 hours	

Aqueous Photolysis: The contribution of photodegradation to the overall dissipation of **Desmedipham** in the aquatic environment is considered to be minor.

Mobility in Soil

The potential for **Desmedipham** and its primary metabolite, EHPC, to leach into groundwater is generally considered to be low in most soil types. The mobility of a pesticide in soil is often predicted by its soil organic carbon-water partitioning coefficient (Koc). Due to its instability in solutions with a pH above 5, the Koc of **Desmedipham** can be challenging to measure directly using batch equilibrium methods. Estimated Koc values suggest moderate mobility. However,



soil column experiments have shown that both **Desmedipham** and EHPC tend to remain in the upper soil layers (top 6 cm).

Table 3: Soil Mobility of **Desmedipham**

Compound	Koc (mL/g)	Mobility Classification	Reference
Desmedipham	310 (estimated)	Moderate	
Desmedipham	95	Moderate	-
Desmedipham	210	Moderate	-
EHPC	134 (estimated)	Moderate to High	

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the environmental fate of **Desmedipham**, based on internationally recognized guidelines.

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

Objective: To determine the rate of degradation and the pathway of **Desmedipham** in aerobic soil.

Methodology:

- Test Soil: A well-characterized soil, such as the German Standard Soil 2.2 (Speyer), is used.
 Key properties of this soil are provided in Table 4.
- Test Substance: ¹⁴C-labeled **Desmedipham** is typically used to trace its fate and transformation.
- Application: The test substance is applied to fresh soil samples at a concentration relevant to its agricultural use.



- Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks to maintain aerobic conditions.
- Trapping of Volatiles: Volatile organic compounds and ¹⁴CO₂ are trapped in appropriate solutions (e.g., ethylene glycol and potassium hydroxide, respectively).
- Sampling: Replicate soil samples are taken at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
- Extraction: Soil samples are extracted with a suitable solvent system (e.g., acetonitrile/water). Both extractable and non-extractable (bound) residues are quantified.
- Analysis: The extracts are analyzed by methods such as High-Performance Liquid
 Chromatography (HPLC) with radiometric detection to identify and quantify **Desmedipham** and its degradation products. The trapped volatiles are also analyzed for radioactivity.
- Data Analysis: The degradation kinetics of **Desmedipham** are determined, and the DT50 and DT90 values are calculated. A mass balance is performed to account for the distribution of the applied radioactivity.

Table 4: Physicochemical Properties of German Standard Soil 2.2 (Speyer)



Parameter	Value
Organic Carbon (%)	1.81 ± 0.44
Nitrogen (%)	0.18 ± 0.03
**pH (0.01 M CaCl ₂) **	5.58 ± 0.29
Cation Exchange Capacity (meq/100g)	9.60 ± 1.39
Particle Size Distribution (%)	
Clay (<0.002 mm)	10.6 ± 1.9
Silt (0.002 - 0.063 mm)	18.1
Sand (0.063 - 2.0 mm)	71.3
Maximum Water Holding Capacity (%)	52.8 ± 13.3

Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of **Desmedipham** at different pH values.

Methodology:

- Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4 (e.g., acetate buffer),
 pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
- Test Substance: Desmedipham is added to the buffer solutions at a concentration below its water solubility limit.
- Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).
- Sampling: Aliquots of the test solutions are taken at appropriate time intervals.
- Analysis: The concentration of **Desmedipham** and its hydrolysis products (EHPC and aniline) in the samples is determined by HPLC.



 Data Analysis: The rate constants and half-lives (DT50) for the hydrolysis of **Desmedipham** at each pH are calculated.

Soil Column Leaching Study (Adapted from OECD Guideline 312)

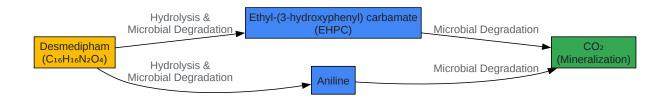
Objective: To assess the mobility and leaching potential of **Desmedipham** and its degradation products in soil.

Methodology:

- Soil Columns: Glass columns (e.g., 30 cm in length, 5 cm in diameter) are packed with the selected soil to a bulk density representative of field conditions.
- Soil Conditioning: The soil columns are pre-eluted with a solution of 0.01 M CaCl₂ to establish steady-state flow.
- Application: ¹⁴C-labeled **Desmedipham** is applied to the surface of the soil columns.
- Leaching: The columns are irrigated with a defined amount of 0.01 M CaCl₂ solution over a set period (e.g., 48 hours) to simulate rainfall.
- Leachate Collection: The leachate is collected in fractions.
- Soil Sectioning: After the leaching phase, the soil columns are frozen and sectioned into segments (e.g., every 5 cm).
- Analysis: The leachate fractions and extracts from the soil segments are analyzed for the parent compound and its metabolites using techniques like Liquid Scintillation Counting (LSC) and HPLC.
- Data Analysis: The distribution of radioactivity in the leachate and soil segments is determined to assess the mobility of **Desmedipham** and its degradation products.

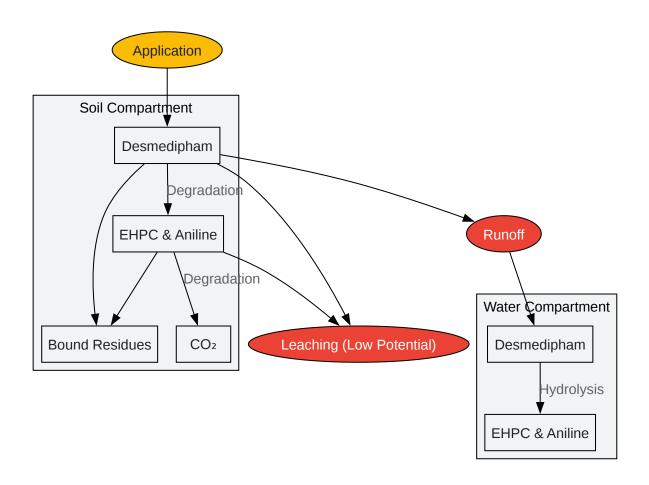
Visualization of Key Processes





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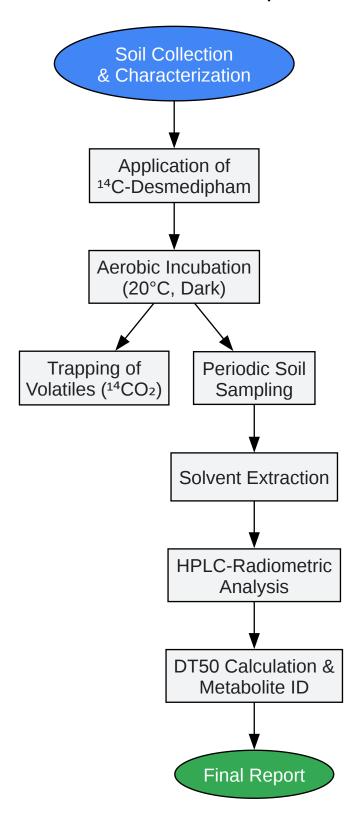
Degradation pathway of **Desmedipham**.



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Environmental fate of **Desmedipham**.



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Aerobic soil metabolism study workflow.

Conclusion

Desmedipham is characterized by its limited persistence in the environment, primarily due to rapid hydrolysis under neutral to alkaline conditions and microbial degradation in soil. Its main degradation products, EHPC and aniline, are further broken down. The low to moderate mobility of **Desmedipham** and EHPC suggests a minimal risk of groundwater contamination. The standardized experimental protocols outlined in this guide provide a robust framework for assessing the environmental fate of this and other similar agricultural chemicals.

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